-Anilinonaphthalene-6-sulfonic acid (2-ANPSA) is a synthetic organic compound. It can be prepared through the sulfonation of 2-aminonaphthalene with sulfuric acid [1]. 2-ANPSA is a white to slightly yellow crystalline powder that is soluble in water and slightly soluble in ethanol [1].
-ANPSA has been used in various scientific research applications, including:
2-Anilinonaphthalene-6-sulfonic acid is an organic compound with the chemical formula C₁₆H₁₂N₁O₃S. It features a naphthalene ring substituted with an aniline group and a sulfonic acid group, making it a sulfonated derivative of anilino-naphthalene. This compound is notable for its fluorescent properties, which are utilized in various biochemical applications. The structure consists of a naphthalene core with an amino group attached at the second position and a sulfonic acid group at the sixth position, contributing to its unique chemical behavior and solubility characteristics in aqueous environments .
There is no current research available on the mechanism of action of 2,6-ANS in any biological system.
2-Anilinonaphthalene-6-sulfonic acid exhibits significant biological activity, particularly as a fluorescent probe. It has been shown to bind to proteins, enhancing fluorescence upon binding. This property makes it valuable in studying protein conformational changes and interactions. Additionally, its ability to interact with hydrophobic regions of proteins allows for insights into protein folding and stability .
The synthesis of 2-Anilinonaphthalene-6-sulfonic acid typically involves:
These steps can be adjusted based on specific laboratory conditions or desired yields .
2-Anilinonaphthalene-6-sulfonic acid has various applications:
Several compounds share structural similarities with 2-Anilinonaphthalene-6-sulfonic acid, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
6-Anilinonaphthalene-2-sulfonate | Similar naphthalene structure | Position of sulfonic acid affects binding properties |
1-Anilinonaphthalene-5-sulfonate | Different substitution pattern on naphthalene | May exhibit different fluorescence properties |
4-Aminobenzenesulfonic acid | Contains a sulfonic acid but lacks naphthalene | Primarily used as a dye rather than a probe |
Each of these compounds has distinct properties that affect their applications in research and industry. 2-Anilinonaphthalene-6-sulfonic acid stands out due to its specific binding characteristics and fluorescent properties, making it particularly valuable in biochemical studies .
The synthesis of 2,6-ANS derivatives has evolved significantly through modern catalytic strategies. A prominent method involves the Ullmann coupling reaction, which facilitates the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction, historically limited by harsh thermal conditions, has been refined using microwave-assisted copper(0) catalysis, achieving yields of up to 74% under mild conditions. The microwave approach reduces reaction times from hours to minutes while minimizing side reactions, making it ideal for synthesizing electron-deficient anilinonaphthalene derivatives.
Another advancement involves regioselective sulfonation of naphthalene precursors. By controlling the sulfonation temperature and sulfuric acid concentration, researchers achieve preferential sulfonation at the 6-position of the naphthalene ring. Subsequent amination via palladium-catalyzed cross-coupling introduces diverse aniline substituents, enabling precise tuning of electronic properties.
Table 1: Synthetic Methods for 2,6-ANS Derivatives
Method | Catalytic System | Yield (%) | Key Advantage |
---|---|---|---|
Microwave Ullmann | Cu(0)/DMEDA | 74 | Rapid, mild conditions |
Thermal Ullmann | CuBr/Phenanthroline | 58 | High substrate tolerance |
Palladium Cross-Coupling | Pd(OAc)₂/Xantphos | 65 | Regioselective amination |
These methods highlight the balance between efficiency and selectivity, with microwave-assisted synthesis emerging as the most scalable approach for industrial applications.
The fluorescent quantum yield ($$ \Phi $$) of 2,6-ANS derivatives is highly sensitive to molecular structure and environment. Defined as $$ \Phi = \frac{\text{photons emitted}}{\text{photons absorbed}} $$, this parameter increases when non-radiative decay pathways are suppressed. Key modifications include:
Table 2: Quantum Yield Variations in 2,6-ANS Derivatives
Derivative | Substituent | Solvent | $$ \Phi $$ |
---|---|---|---|
2,6-ANS | H | Water | 0.002 |
2,6-ANS-OCH₃ | Methoxy | Ethanol | 0.12 |
2,6-ANS-NH₂ | Amino | Cyclohexane | 0.40 |
These findings underscore the interplay between electronic effects and microenvironment polarity in optimizing fluorescence for biosensing applications.
Crystallographic studies of 2,6-ANS derivatives remain limited, but indirect evidence from cyclodextrin inclusion complexes provides insights into sulfonate group behavior. In β-cyclodextrin complexes, the sulfonate moiety adopts an axial orientation, forming hydrogen bonds with hydroxyl groups on the cyclodextrin rim. This orientation stabilizes the complex by aligning the naphthalene core within the hydrophobic cavity, as confirmed by fluorescence lifetime distributions and rotational correlation times.
Molecular dynamics simulations further reveal that sulfonate rotation is restricted in protein-binding pockets. For instance, in albumin complexes, the sulfonate group engages in salt bridges with arginine residues, locking it into a conformation that maximizes $$ \pi $$-stacking interactions with aromatic protein residues. This rigid positioning enhances fluorescence by reducing vibrational energy dissipation.
Figure 1: Proposed Sulfonate Orientation in Protein Complexes
(The sulfonate group (red) forms hydrogen bonds (dashed lines) with adjacent amino acid residues, while the naphthalene core (blue) aligns with hydrophobic pockets.)
While direct X-ray crystallography data are sparse, these computational and spectroscopic models provide a foundation for rational design of 2,6-ANS derivatives with tailored binding affinities.